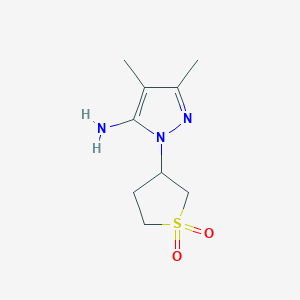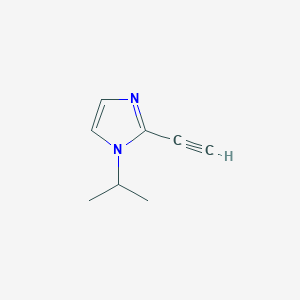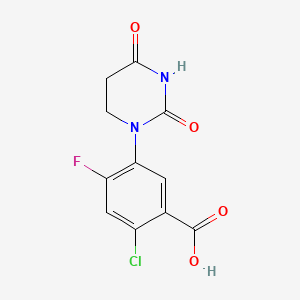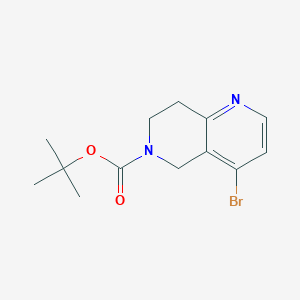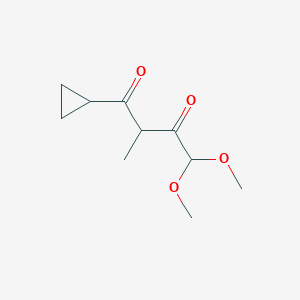
1-Cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione is an organic compound with a unique structure that includes a cyclopropyl group and two methoxy groups
Preparation Methods
The synthesis of 1-Cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl ketone with dimethyl carbonate under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and alcohols.
Scientific Research Applications
1-Cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. The cyclopropyl group and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
1-Cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione can be compared with similar compounds such as:
Cyclopropyl ketones: These compounds share the cyclopropyl group but differ in their functional groups and reactivity.
Dimethoxy derivatives: Compounds with methoxy groups exhibit similar chemical behavior but may vary in their biological activities.
Methylbutane derivatives: These compounds have a similar carbon backbone but differ in their substituents and overall properties.
The uniqueness of this compound lies in its combination of cyclopropyl and methoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione |
InChI |
InChI=1S/C10H16O4/c1-6(8(11)7-4-5-7)9(12)10(13-2)14-3/h6-7,10H,4-5H2,1-3H3 |
InChI Key |
AQVDMULPOQSWSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1CC1)C(=O)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylaldehyde](/img/structure/B13486517.png)
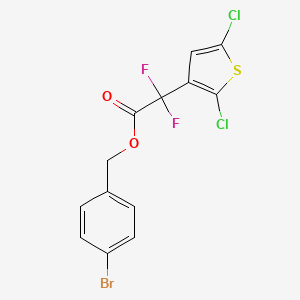
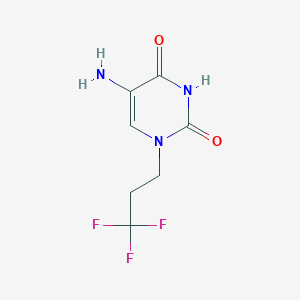
![Methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate](/img/structure/B13486539.png)
![tert-butyl N-({1-[(pyrimidin-2-ylsulfanyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B13486550.png)

![4,4,5,5-Tetramethyl-2-(spiro[2.3]hexan-5-YL)-1,3,2-dioxaborolane](/img/structure/B13486562.png)

![2-nitro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B13486569.png)
![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B13486575.png)
